molecular formula C23H15N3O3S B2428592 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 477326-03-7

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2428592
CAS No.: 477326-03-7
M. Wt: 413.45
InChI Key: IYNCPAHXJTUANV-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S/c27-18(11-26-21(28)14-5-1-2-6-15(14)22(26)29)24-23-25-20-16-7-3-4-12-8-9-13(19(12)16)10-17(20)30-23/h1-7,10H,8-9,11H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNCPAHXJTUANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the acenaphthene derivative, followed by the formation of the thiazole ring. The final step involves the coupling of the thiazole derivative with the isoindoline acetamide. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acenaphthene, thiazole, and isoindoline derivatives, such as:

  • N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-acetamide
  • 2-(1,3-dioxoisoindolin-2-yl)acetamide
  • Acenaphthene-1,2-dione derivatives

Uniqueness

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring fused with an acenaphthylene moiety and an isoindolinone derivative. Its molecular formula is C22H19N3O3SC_{22}H_{19}N_{3}O_{3}S with a molecular weight of approximately 437.53 g/mol. The detailed structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC22H19N3O3S
Molecular Weight437.53 g/mol
PurityTypically 95%

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing the acenaphthylene structure have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies demonstrated that these compounds induce apoptosis characterized by membrane blebbing and chromatin condensation, leading to decreased cell proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress in cells.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer progression.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest that factors such as solubility and stability in physiological conditions significantly influence their bioavailability and therapeutic efficacy.

Case Studies

A notable study investigated the effects of a closely related compound on human cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers compared to untreated controls. The study also utilized gas chromatography-mass spectrometry (GC-MS) to identify the active phytocomponents within the compound's extracts that contribute to its bioactivity .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via condensation reactions under reflux. For analogous thiazole-acetamide derivatives, a mixture of aminothiazolone derivatives (0.1 mol), sodium acetate (0.1 mol), and carbonyl compounds (0.11 mol) in acetic acid is refluxed for 3–5 hours. Recrystallization from DMF/acetic acid (1:2 v/v) yields crystalline products (65–75% purity). Key factors include stoichiometric ratios, reaction time, and solvent selection. TLC monitoring ensures reaction completion .

Q. Table 1: Synthesis Conditions from Literature

ReactantsSolventCatalystTime (h)Purification MethodReference
Aminothiazolone + AldehydeAcetic acidNaOAc3–5Recrystallization (DMF/AcOH)
Thiourea + N-arylmaleimideGlacial AcOHNone2Filtration, recrystallization

Q. What purification techniques optimize crystal quality for this compound?

Recrystallization using mixed solvents (e.g., DMF/acetic acid) is critical. Sequential washing with acetic acid, water, ethanol, and diethyl ether removes impurities, improving purity by 15–20%. Polar aprotic solvents enhance crystal lattice stability, achieving >95% purity in analogs .

Q. Which analytical methods are essential for characterizing structural integrity?

1H NMR confirms regioselectivity of thiazole ring formation (e.g., δ 7.8–8.2 ppm for aromatic protons). TLC monitors reaction progression (Rf = 0.5 in ethyl acetate/hexane). Recrystallization yields are validated via HPLC (≥98% purity for bioactive analogs) .

Q. How do structural features (e.g., thiazole ring, acetamide group) influence reactivity?

The thiazole ring’s electron-deficient nature promotes nucleophilic attacks at the 2-position. Steric hindrance from the acenaphthene moiety reduces side reactions, while the dioxoisoindolinyl group enhances solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can computational methods optimize synthesis conditions?

Quantum chemical calculations (e.g., DFT) predict transition states and activation energies. ICReDD’s integrated approach combines computational reaction path searching with experimental validation, reducing optimization time by 40–60%. For example, simulating cyclization steps identifies optimal temperatures (80–100°C), aligning with reflux conditions .

Q. What experimental design strategies resolve bioactivity data contradictions?

A three-phase approach:

Comparative analysis of substituent effects using Morlino’s framework .

DOE-guided bioassays (e.g., 2^3 factorial design testing substituent positions and electronic effects).

Multivariate analysis to isolate structure-activity relationships (e.g., LogP vs. IC50 correlations) .

Q. Table 2: DOE Parameters for Bioactivity Studies

FactorLevels (-1/+1)Response Metric
Substituent PositionPara/MetaIC50 (μM)
Electronic EffectDonor/WithdrawingLogP

Q. How to scale synthesis while maintaining regioselectivity?

Critical reactor parameters:

  • Temperature control (±2°C) to prevent side reactions.
  • High-shear mixing for catalyst homogeneity.
  • Controlled carbonyl component addition (≤0.5 mL/min).
    Continuous flow reactors achieve 88% regioselectivity vs. 72% in batch systems .

Q. What statistical methods improve process optimization?

Response Surface Methodology (RSM) identifies optimal parameters (e.g., temperature, catalyst loading). For analogs, a Central Composite Design reduced experiments by 30% while maximizing yield (82% vs. 65% in unoptimized conditions) .

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